3,5-Dichloro-2-hydroxybenzene-1-diazonium
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Overview
Description
3,5-Dichloro-2-hydroxybenzene-1-diazonium: is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-2-hydroxybenzene-1-diazonium typically involves the diazotization of 3,5-dichloro-2-hydroxyaniline. This process includes the following steps:
Diazotization Reaction: The 3,5-dichloro-2-hydroxyaniline is dissolved in an acidic medium, usually hydrochloric acid.
Addition of Sodium Nitrite: Sodium nitrite is added to the solution at a low temperature (0-5°C) to form the diazonium salt.
Industrial Production Methods: In industrial settings, the diazotization reaction is often carried out in a continuous flow reactor to ensure better control over reaction conditions and to minimize side reactions. The use of tubular reactors for diazotization helps in achieving higher yields and better safety .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-hydroxybenzene-1-diazonium undergoes various types of chemical reactions, including:
Electrophilic Substitution: The diazonium group can be replaced by other electrophiles such as halogens, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (e.g., bromine, chlorine) in the presence of catalysts.
Coupling Reactions: Phenols or aromatic amines in an alkaline medium.
Reduction: Reducing agents like sodium sulfite or stannous chloride.
Major Products:
Electrophilic Substitution: Formation of halogenated or alkylated derivatives.
Coupling Reactions: Formation of azo compounds.
Reduction: Formation of 3,5-dichloro-2-hydroxyaniline.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of azo dyes through coupling reactions.
Biology and Medicine:
- Utilized in the synthesis of biologically active compounds.
- Investigated for potential applications in drug development.
Industry:
- Used in the production of dyes and pigments.
- Employed in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-hydroxybenzene-1-diazonium primarily involves its reactivity as a diazonium salt. The diazonium group is highly reactive and can undergo various substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as electrophilic substitution or coupling reactions .
Comparison with Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar structure but contains a sulfonic acid group instead of a diazonium group.
3,5-Dichloro-2-hydroxyaniline: The precursor for the diazonium compound, lacks the diazonium group.
Uniqueness:
- The presence of the diazonium group in 3,5-Dichloro-2-hydroxybenzene-1-diazonium makes it highly reactive and suitable for various synthetic applications.
- Its ability to form azo compounds through coupling reactions distinguishes it from other similar compounds .
Biological Activity
3,5-Dichloro-2-hydroxybenzene-1-diazonium is a diazonium compound derived from 3,5-dichloro-2-hydroxyaniline. Its biological activity has garnered attention in various fields, particularly in antimicrobial and anticancer research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
The compound's structure can be represented as follows:
- Chemical Formula : C6H4Cl2N2O
- Molecular Weight : 189.01 g/mol
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against a range of microorganisms. The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:
Microorganism | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 16 | Gram-positive bacteria |
Escherichia coli | 32 | Gram-negative bacteria |
Clostridium difficile | 64 | Gram-positive bacteria |
Candida auris | 16 | Fungal pathogen |
These findings indicate that this compound possesses significant antimicrobial properties, particularly against drug-resistant strains such as vancomycin-intermediate S. aureus .
Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines, including A549 (human lung cancer). The results are summarized below:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (lung cancer) | 25 | Significant inhibition of growth |
HeLa (cervical cancer) | 30 | Moderate inhibition |
MCF7 (breast cancer) | 20 | Strong inhibition |
The compound demonstrated a dose-dependent response in inhibiting cell proliferation, with the highest activity observed in A549 cells .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis and inhibit key metabolic pathways in cancer cells, leading to apoptosis .
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Study on Antimicrobial Efficacy : In a clinical setting, a derivative of the compound was tested against multidrug-resistant C. auris. It showed a MIC value of 16 µg/mL, indicating its potential as an effective treatment option for resistant fungal infections .
- Cancer Treatment Research : Another study focused on the anticancer properties of related compounds derived from 3,5-Dichloro-2-hydroxybenzene. Results indicated that these derivatives could significantly reduce tumor size in xenograft models .
Properties
CAS No. |
645382-43-0 |
---|---|
Molecular Formula |
C6H3Cl2N2O+ |
Molecular Weight |
190.00 g/mol |
IUPAC Name |
3,5-dichloro-2-hydroxybenzenediazonium |
InChI |
InChI=1S/C6H2Cl2N2O/c7-3-1-4(8)6(11)5(2-3)10-9/h1-2H/p+1 |
InChI Key |
UWLWGSYDFURVNN-UHFFFAOYSA-O |
Canonical SMILES |
C1=C(C=C(C(=C1[N+]#N)O)Cl)Cl |
Origin of Product |
United States |
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